molecular formula C5H4N4O3 B052975 7,9-dihydro-3H-purine-2,6,8-trione CAS No. 62948-75-8

7,9-dihydro-3H-purine-2,6,8-trione

Cat. No. B052975
CAS RN: 62948-75-8
M. Wt: 170.1 g/mol
InChI Key: LEHOTFFKMJEONL-IOOOXAEESA-N
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Description

“7,9-dihydro-3H-purine-2,6,8-trione” is a chemical compound with the molecular formula C5H4N4O3 . It is also known as 7,9-Dimethyluric acid . It is an oxopurine and is one of the metabolites of caffeine found in human urine .


Synthesis Analysis

The synthesis of “7,9-dihydro-3H-purine-2,6,8-trione” and its derivatives has been reported in various studies . For instance, a series of new arylpiperazinylalkyl and tetrahydroisoquinolinylalkyl analogs of 8-alkoxy-1,3-dimethyl-3,7-dihydropurine-2,6-dione and 1,3-dimethyl-7,9-dihydro-3H-purine-2,6,8-trione were synthesized .


Molecular Structure Analysis

The molecular structure of “7,9-dihydro-3H-purine-2,6,8-trione” can be represented by the InChI string: InChI=1S/C5H4N4O3/c10-3-1-2 (7-4 (11)6-1)8-5 (12)9-3/h (H4,6,7,8,9,10,11,12) . The Canonical SMILES representation is C12=C (NC (=O)NC2=O)N (C1=O)C .


Chemical Reactions Analysis

“7,9-dihydro-3H-purine-2,6,8-trione” is formed from the action of xanthine oxidase upon xanthine . The pro-oxidant and pro-inflammatory actions attributed to this compound could be largely the result of the conversion of xanthine dehydrogenase to xanthine oxidase and of the consequent accumulation of reactive oxygen species (ROS) which occurs in parallel with its production as an effect of ATP degradation under ischemic conditions .


Physical And Chemical Properties Analysis

The molecular weight of “7,9-dihydro-3H-purine-2,6,8-trione” is 168.1 g/mol . It has a pKa of 5.4 and 11.31 . The compound has a topological polar surface area of 81.8 Ų .

Scientific Research Applications

Biomarker of Oxidative Stress

Uric acid may serve as a marker of oxidative stress . It has potential therapeutic roles as an antioxidant .

Genetic Factors and Uric Acid Homeostasis

Since identifying uric acid transporter-1 (URAT1) as the first transporter involved in uric acid reuptake from urine in 2002, researchers have made great efforts to find transporters regulating uric acid homeostasis .

Diet and Lifestyle

Hyperuricemia and gout are primarily attributed to genetic factors, along with lifestyle factors like consuming a purine-rich diet, alcohol and/or fructose intake, and physical activity .

Gout

Gout is a common and complex form of arthritis that can affect anyone. It’s characterized by sudden, severe attacks of pain, swelling, redness and tenderness in the joints, often the joint at the base of the big toe .

Diabetes Mellitus

There is a relationship between uric acid and diabetes mellitus . High levels of uric acid can lead to several diseases, including type 2 diabetes.

Cardiovascular Diseases

Uric acid is associated with cardiovascular diseases . High levels of uric acid can be a risk factor for heart disease and high blood pressure.

Neurological Diseases

Uric acid is associated with neurological diseases . Studies have shown that high uric acid levels can lead to diseases such as Alzheimer’s and Parkinson’s.

Kidney Diseases

Uric acid is associated with kidney diseases . High levels of uric acid in the blood can cause solid crystals to form within the joints and kidneys, leading to gout and kidney stones.

Future Directions

The pivotal protective potential of “7,9-dihydro-3H-purine-2,6,8-trione” against blood-borne pathogens and neurological and autoimmune diseases is yet to be established . Future research directions include its use in the synthesis of new pharmaceuticals, agrochemicals, and dyes. Its ability to participate in various chemical reactions makes it a useful reagent in organic synthesis.

properties

IUPAC Name

7,9-dihydro-3H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHOTFFKMJEONL-IOOOXAEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12=C(NC(=O)N1)[15NH]C(=O)[15NH]C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583988
Record name (1,3-~15~N_2_)-7,9-Dihydro-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62948-75-8
Record name (1,3-~15~N_2_)-7,9-Dihydro-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62948-75-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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